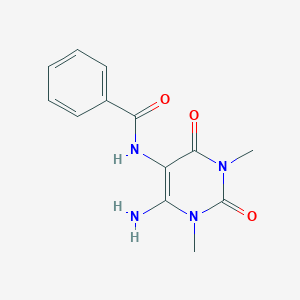
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methylthio group attached to the purine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the amino, fluorobenzyl, and methylthio groups. Common reagents used in these reactions include halogenating agents, nucleophiles, and catalysts to facilitate the substitution processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.
Substitution: The amino and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
Applications De Recherche Scientifique
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-9-(4-chlorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-bromobenzyl)-8-(methylthio)-1H-purin-6(9H)-one
- 2-Amino-9-(4-methylbenzyl)-8-(methylthio)-1H-purin-6(9H)-one
Uniqueness
2-Amino-9-(4-fluorobenzyl)-8-(methylthio)-1H-purin-6(9H)-one is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable molecule for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H12FN5OS |
|---|---|
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
2-amino-9-[(4-fluorophenyl)methyl]-8-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C13H12FN5OS/c1-21-13-16-9-10(17-12(15)18-11(9)20)19(13)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H3,15,17,18,20) |
Clé InChI |
YQWAXDPFOSTNGP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC2=C(N1CC3=CC=C(C=C3)F)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


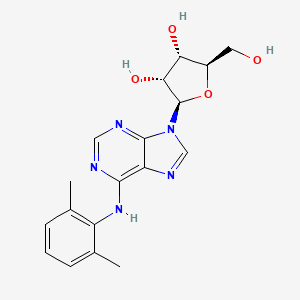
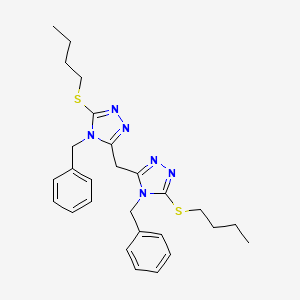
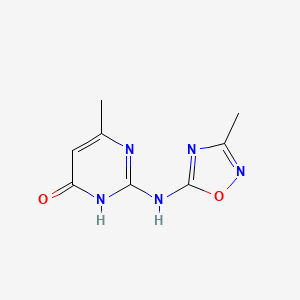
![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
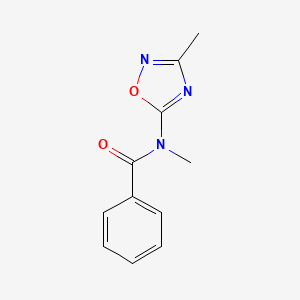
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)

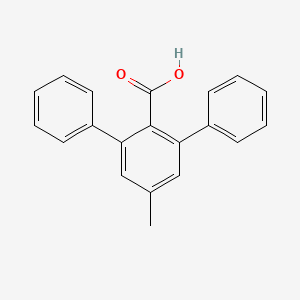
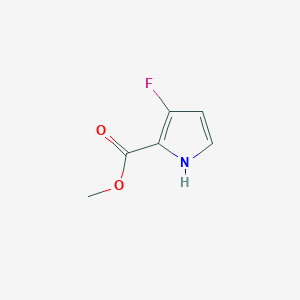
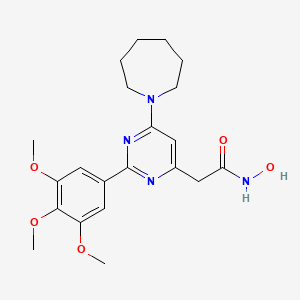
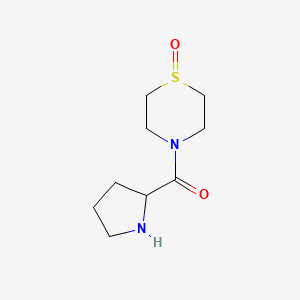
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)
![12-hydroxy-1,10-bis[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929119.png)
